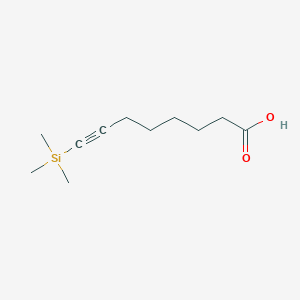

8-Trimethylsilyloct-7-ynoic acid

説明

Structure

3D Structure

特性

分子式 |

C11H20O2Si |

|---|---|

分子量 |

212.36 g/mol |

IUPAC名 |

8-trimethylsilyloct-7-ynoic acid |

InChI |

InChI=1S/C11H20O2Si/c1-14(2,3)10-8-6-4-5-7-9-11(12)13/h4-7,9H2,1-3H3,(H,12,13) |

InChIキー |

LOVCDRWXQUYCEK-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)C#CCCCCCC(=O)O |

製品の起源 |

United States |

Synthetic Methodologies for 8 Trimethylsilyloct 7 Ynoic Acid and Analogues

Retrosynthetic Analysis of the Trimethylsilylated Octynoic Acid Scaffold

A retrosynthetic analysis of 8-trimethylsilyloct-7-ynoic acid provides a roadmap for its synthesis. The primary disconnection is the C-Si bond, leading to the precursor, oct-7-ynoic acid. This simplifies the target to a C8 chain with a terminal alkyne and a carboxylic acid.

Further disconnection of oct-7-ynoic acid can be envisioned through several routes. A functional group interconversion (FGI) approach suggests that the carboxylic acid can be derived from the oxidation of a primary alcohol, such as 8-hydroxyoct-1-yne. This ω-alkynyl alcohol then becomes a key intermediate.

The construction of this C8 ω-alkynyl alcohol can be approached by disconnecting the carbon chain. A C-C bond disconnection suggests coupling a smaller alkyne-containing fragment with a suitable electrophile. For instance, coupling a protected acetylene (B1199291) unit with a 6-carbon electrophile bearing a hydroxyl group or a precursor to it. Another strategy involves starting with a molecule that already contains the C8 backbone, such as 8-hydroxyoctanoic acid, and then introducing the alkyne functionality.

Construction of the Carbon Skeleton

The assembly of the eight-carbon chain with the necessary functionalities can be achieved through various synthetic techniques, including alkynylation reactions, chain elongation methods, and functional group interconversions.

Alkynylation Strategies (e.g., Coupling Reactions)

Alkynylation strategies are pivotal for introducing the alkyne moiety. The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgwikipedia.org While typically used for sp2-sp coupling, modifications can be adapted for building aliphatic chains. A plausible strategy involves coupling a protected terminal alkyne, such as trimethylsilylacetylene, with a 6-carbon chain containing a suitable leaving group at one end and a protected alcohol or carboxylic acid precursor at the other. Copper-free Sonogashira coupling variants are also available to prevent the undesired homocoupling of alkynes. wikipedia.orgnih.gov

Alternatively, terminal alkynes can be synthesized from aldehydes. organic-chemistry.orgorganic-chemistry.org This allows for the construction of the carbon skeleton first, followed by the introduction of the alkyne. For example, an 8-oxo-octanoic acid derivative could be converted to the corresponding terminal alkyne.

Chain Elongation Techniques (e.g., Horner-Wadsworth-Emmons Homologation)

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from phosphonate (B1237965) carbanions and aldehydes or ketones. wikipedia.orgorganic-chemistry.org This reaction can be a key step in a chain elongation strategy to build the C8 skeleton. For instance, a shorter aldehyde could be reacted with a phosphonate-containing fragment to construct a precursor to the octynoic acid. The resulting α,β-unsaturated ester can then be selectively reduced to the corresponding saturated ester, and the ester group can be hydrolyzed to the carboxylic acid. The HWE reaction is particularly advantageous as it often provides excellent E-selectivity for the newly formed double bond. wikipedia.org One-pot oxidation-olefination procedures have also been developed to convert primary alcohols directly to α,β-unsaturated esters. nih.gov

Functional Group Interconversions for Alkane Chain Assembly

Functional group interconversions (FGIs) are essential for manipulating functional groups throughout the synthesis. youtube.com A key FGI in the synthesis of 8-trimethylsilyloct-7-ynoic acid is the oxidation of a primary alcohol to a carboxylic acid. libretexts.orgnih.govlibretexts.orgresearchgate.net Starting from a readily available precursor like 8-hydroxyoctanoic acid, the hydroxyl group can be protected while the carboxylic acid is reduced to a primary alcohol. researchgate.netgoogle.comepo.orggoogle.com This newly formed alcohol can then be transformed into a leaving group for subsequent reactions or the existing hydroxyl group can be used to direct other transformations.

The synthesis of 8-hydroxyoctanoic acid itself can be achieved through various methods, including the reaction of 6-chlorohexan-1-ol with a dialkyl malonate ester, followed by decarboxylation. epo.orggoogle.com

Installation of the Trimethylsilyl (B98337) Alkyne Moiety

The final step in the synthesis is the introduction of the trimethylsilyl (TMS) group onto the terminal alkyne. This is a crucial step for protecting the acidic proton of the alkyne and for its application in further reactions like click chemistry.

Direct Silylation of Terminal Alkynes

The direct silylation of terminal alkynes is a common and efficient method. This reaction is typically achieved by deprotonating the terminal alkyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, followed by quenching the resulting acetylide with a silyl (B83357) halide, most commonly trimethylsilyl chloride (TMSCl).

Coupling of Silylated Alkyne Reagents with Electrophilic Centers

A crucial step in the synthesis of 8-trimethylsilyloct-7-ynoic acid involves the formation of a carbon-carbon bond between a silylated alkyne and an electrophilic partner. One effective method utilizes organozinc reagents, such as trimethylsilylethynylzinc chloride. This nucleophilic reagent can be coupled with various electrophiles, including acyl chlorides. libretexts.orgyoutube.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the organozinc compound attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of the chloride leaving group, resulting in the formation of a new carbon-carbon bond and yielding a ketone. libretexts.orgyoutube.com

The reactivity of acyl chlorides makes them excellent electrophiles for this type of transformation. chemguide.co.uk The presence of both a highly electronegative oxygen and chlorine atom on the carbonyl carbon renders it significantly electron-deficient and thus highly susceptible to nucleophilic attack. libretexts.org The use of a base, such as pyridine, is often employed to neutralize the hydrochloric acid generated during the reaction. youtube.com This coupling strategy is a powerful tool for constructing the carbon backbone of complex molecules. Cross-electrophile coupling reactions, particularly those catalyzed by nickel, have also emerged as a valuable method for forming C(sp2)-C(sp3) bonds, for instance, between aryl chlorides and alkyl chlorides. nih.govcapes.gov.br

Stereoselective Approaches to Alkyne Geometry Control

While the focus here is on an alkyne, which is linear and does not have stereoisomers, it is important to consider stereoselectivity in the broader context of synthesizing related unsaturated fatty acids. For instance, the reduction of alkynes can lead to either cis (Z) or trans (E) alkenes, depending on the chosen reagents and reaction conditions. youtube.com

For the synthesis of cis-alkenes, Lindlar's catalyst is commonly used for the partial hydrogenation of alkynes. youtube.com This catalyst, which is a poisoned form of palladium, allows for the syn-addition of hydrogen across the triple bond, resulting in the formation of the Z-isomer. youtube.com Conversely, the reduction of alkynes to trans-alkenes can be achieved using sodium metal in liquid ammonia. youtube.com This dissolving metal reduction proceeds through a radical anion intermediate, leading to the thermodynamically more stable E-isomer. youtube.com The ability to control the stereochemical outcome of these reactions is crucial for the synthesis of specific geometric isomers of unsaturated fatty acids. acs.orgacs.org

Formation and Manipulation of the Carboxylic Acid Functionality

The introduction of the carboxylic acid group is a key final step in the synthesis of 8-trimethylsilyloct-7-ynoic acid. Several methods can be employed for this transformation.

Oxidation of Primary Alcohols or Aldehydes

The oxidation of a primary alcohol or an aldehyde at the terminus of the carbon chain is a common and effective method for installing a carboxylic acid. libretexts.org A variety of oxidizing agents can be used for this purpose. libretexts.org One powerful and mild oxidant is the Dess-Martin periodinane (DMP). libretexts.orgchemistrysteps.com While DMP is often used to convert primary alcohols to aldehydes, under certain conditions, it can facilitate the further oxidation to a carboxylic acid. chemistrysteps.comrsc.org A two-step, one-pot procedure involving an initial oxidation with an agent like TEMPO/NaOCl followed by treatment with sodium chlorite (B76162) (NaClO2) has also been shown to be effective for converting primary alcohols to carboxylic acids in high yields, even in the presence of sensitive functional groups. nih.gov

The general mechanism for the oxidation of a primary alcohol to a carboxylic acid involves the initial formation of an aldehyde, which is then hydrated to a geminal diol. This diol is subsequently oxidized to the carboxylic acid. nih.gov The choice of oxidant is critical to avoid over-oxidation or unwanted side reactions.

Hydrolysis of Esters or Nitriles

Another versatile route to carboxylic acids is through the hydrolysis of precursor functional groups like esters or nitriles. wikipedia.orglumenlearning.com

Ester Hydrolysis: Esters can be hydrolyzed to carboxylic acids under either acidic or basic conditions. wikipedia.orgchemguide.co.uk Acid-catalyzed hydrolysis is a reversible process that is the reverse of Fischer esterification. wikipedia.orgjove.com An excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and alcohol. commonorganicchemistry.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that uses a stoichiometric amount of a base, such as sodium hydroxide (B78521). chemguide.co.ukmasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, which then expels an alkoxide to form the carboxylic acid. masterorganicchemistry.com The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid. masterorganicchemistry.com

Nitrile Hydrolysis: Nitriles can also be hydrolyzed to carboxylic acids in the presence of acid or base. chemguide.co.uklibretexts.orgbyjus.com This reaction typically requires heating. chemguide.co.uklibretexts.org Under acidic conditions, the nitrile is protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. lumenlearning.comsparkl.me An amide is formed as an intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. lumenlearning.comchemguide.co.uk In alkaline hydrolysis, a hydroxide ion acts as the nucleophile, and the reaction ultimately yields a carboxylate salt and ammonia. chemguide.co.uk An acidic workup is then necessary to obtain the free carboxylic acid. chemguide.co.uklibretexts.org

Carboxylation Reactions

Direct carboxylation, the reaction of an organometallic reagent with carbon dioxide, is another powerful method for synthesizing carboxylic acids. libretexts.org This process involves the formation of a Grignard reagent from an alkyl or aryl halide. This highly nucleophilic organometallic species then adds to the electrophilic carbon of CO2 to form a magnesium carboxylate salt. Subsequent acidification yields the desired carboxylic acid. libretexts.org This method allows for a one-carbon extension of the starting material. libretexts.org More recent developments have focused on catalytic carboxylation reactions using transition metals like nickel, which can carboxylate various substrates, including allylic alcohols and alkyl halides, with CO2. researchgate.netorganic-chemistry.orgrsc.org

Multi-Step Convergent and Linear Synthesis Pathways

The synthesis of complex molecules like 8-trimethylsilyloct-7-ynoic acid can be approached through either a linear or a convergent strategy. wikipedia.org

Chemoenzymatic Approaches for Selective Transformations (e.g., involving alkynyl alcohol precursors)

Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the practicality of chemical reactions, offers a powerful method for preparing chiral building blocks essential for complex syntheses. For analogues of 8-trimethylsilyloct-7-ynoic acid, particularly those with stereocenters, enzymes can provide high enantioselectivity that is often difficult to achieve through purely chemical means.

A key strategy involves the enzymatic resolution of racemic alkynyl alcohols, which can serve as versatile precursors. For instance, lipases are commonly employed for the enantioselective acylation or hydrolysis of alcohols. In the context of synthesizing derivatives of octynoic acid, one could envision a pathway beginning with a racemic alkynyl alcohol.

One notable study demonstrated the preparation of optically active (R)- and (S)-1-alkyn-3-ols through the enantioselective hydrolysis of their racemic esters. nih.gov While many lipases showed limited success, lyophilized cells of baker's yeast (Saccharomyces cerevisiae) proved effective, yielding (S)-1-alkyn-3-ols and the corresponding (R)-esters with high enantiomeric excess (>90% e.e.). nih.gov This enzymatic step establishes a key stereocenter early in the synthetic sequence.

Following the enzymatic resolution, the resulting chiral alkynyl alcohol can be further elaborated. For example, the alcohol could be oxidized to the corresponding carboxylic acid, and the terminal alkyne could be protected with a trimethylsilyl (TMS) group. An alcohol dehydrogenase, such as the one from Lactobacillus kefir, could be used for the enantioselective reduction of a corresponding ketone to produce the chiral alcohol with high enantiomeric excess. nih.gov

Table 1: Chemoenzymatic Synthesis Data

| Precursor/Substrate | Biocatalyst | Transformation | Product(s) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Racemic 1-alkyn-3-ol esters | Lyophilized Saccharomyces cerevisiae | Enantioselective hydrolysis | (S)-1-alkyn-3-ols and (R)-esters | >90% |

Modular Synthesis Strategies for Octynoic Acid Derivatives

Modular synthesis provides a flexible and efficient approach to building complex molecules like octynoic acid derivatives from smaller, pre-synthesized building blocks. This strategy allows for the rapid generation of a library of analogues by combining different modules. The synthesis of 8-trimethylsilyloct-7-ynoic acid can be conceptually broken down into the assembly of a C6 carboxylic acid-containing fragment and a C2 protected acetylene unit.

The core principle of modularity is evident in synthetic strategies where terminal alkynes are coupled with various electrophiles. youtube.com For instance, a terminal alkyne can be deprotonated to form a nucleophilic acetylide, which can then react with an alkyl halide in an alkylation reaction to form a new carbon-carbon bond. youtube.com

In a potential modular synthesis of 8-trimethylsilyloct-7-ynoic acid, a key step would involve the coupling of a protected halo-alkanoic acid with a protected acetylene unit. For example, a Grignard reagent derived from a protected 6-bromohexanoic acid could be coupled with a protected ethynyl (B1212043) derivative. Alternatively, Sonogashira coupling reactions, which join terminal alkynes with aryl or vinyl halides, could be adapted for coupling with a suitable alkyl halide fragment, although this is less common for sp3-hybridized carbons.

The versatility of this approach lies in the ability to independently synthesize and modify each module before the key coupling step. This allows for the introduction of various functionalities, such as different protecting groups or isotopic labels, into the final molecule.

Protection-Deprotection Sequences for Orthogonal Functional Groups

The synthesis of a molecule containing both a carboxylic acid and a terminal alkyne, such as 8-trimethylsilyloct-7-ynoic acid, requires a careful strategy of orthogonal protection. libretexts.org Orthogonal protecting groups are distinct groups that can be removed under specific conditions without affecting other protecting groups in the molecule. wikipedia.org

Protection of the Alkyne:

Terminal alkynes are acidic and can interfere with many organometallic reactions. ccspublishing.org.cn The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes. It is typically introduced by treating the alkyne with a silyl halide, such as trimethylsilyl chloride, in the presence of a base. The TMS group is known for its lability and can be removed under mild conditions, such as with potassium carbonate in methanol (B129727) or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netgelest.com

For more complex syntheses involving multiple alkynes, a range of silyl protecting groups with varying stability are available, including triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldimethylsilyl (TBDMS). researchgate.net The relative lability generally follows the order: TMS > TES > TBDMS > TIPS. This differential stability allows for selective deprotection. For example, a TMS group can be selectively removed in the presence of a TIPS group. gelest.com

Protection of the Carboxylic Acid:

Carboxylic acids are also reactive and often need to be protected during synthesis. nih.gov They are commonly converted to esters, such as methyl, ethyl, benzyl (B1604629), or tert-butyl esters. libretexts.orgslideshare.net The choice of ester is dictated by the conditions required for its removal.

Methyl esters are typically removed by saponification with a base like NaOH or LiOH, or under acidic conditions. libretexts.org

Benzyl esters can be removed by hydrogenolysis, a mild method that does not affect most other functional groups. libretexts.org

tert-Butyl esters are cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA). libretexts.org

For the synthesis of 8-trimethylsilyloct-7-ynoic acid, an orthogonal protection strategy would be crucial. For instance, the carboxylic acid could be protected as a benzyl ester, and the alkyne as a TMS ether. The TMS group could be removed with a mild base or fluoride, leaving the benzyl ester intact. Subsequently, the benzyl ester could be removed by hydrogenolysis to yield the final product. The "supersilyl" group has also been explored as a robust protecting group for carboxylic acids, offering exceptional stability against organometallic reagents. nih.gov

Table 2: Orthogonal Protection Scheme Example

| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |

|---|---|---|---|

| Alkyne | Trimethylsilyl (TMS) | K₂CO₃/MeOH or TBAF | Can be removed in the presence of a benzyl ester. |

This strategic use of orthogonal protecting groups ensures that the desired transformations occur at the correct stage of the synthesis, leading to the efficient and successful construction of complex molecules like 8-trimethylsilyloct-7-ynoic acid.

Chemical Reactivity and Transformative Chemistry of 8 Trimethylsilyloct 7 Ynoic Acid

Reactions of the Terminal Trimethylsilyl (B98337) Alkyne Group

The trimethylsilyl-protected alkyne is the more reactive center of 8-trimethylsilyloct-7-ynoic acid, participating in a variety of reactions that form the cornerstone of modern synthetic strategies.

Desilylation Reactions and Generation of Terminal Alkynes

The removal of the trimethylsilyl (TMS) group is a fundamental transformation, unmasking the terminal alkyne for subsequent reactions. This protiodesilylation is most commonly and mildly achieved using potassium carbonate (K₂CO₃) in methanol (B129727) (MeOH). This straightforward procedure efficiently yields the corresponding terminal alkyne, oct-7-ynoic acid. The reaction proceeds at room temperature and is generally high-yielding. While effective, care must be taken as prolonged reaction times can sometimes lead to side reactions, though this is less of a concern with robust substrates. Alternative reagents for desilylation include tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), which is particularly useful for more sterically hindered silyl (B83357) groups.

Table 1: Common Reagents for the Desilylation of 8-Trimethylsilyloct-7-ynoic Acid

| Reagent(s) | Solvent(s) | Typical Conditions | Notes |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature, 1-2 hours | Mild, common, and efficient. |

| Tetra-n-butylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Effective for more resistant silyl groups. |

| Silver(I) Nitrate (AgNO₃) | Aqueous Ethanol/THF | Room Temperature | Can be used for chemoselective deprotection in the presence of other silyl ethers. |

Palladium-Catalyzed Coupling Reactions

Once the terminal alkyne is generated, it becomes a valuable partner in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Heck couplings.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). This reaction is a powerful tool for the formation of carbon-carbon bonds and can be used to synthesize a wide array of conjugated systems. For instance, after deprotection of 8-trimethylsilyloct-7-ynoic acid, the resulting oct-7-ynoic acid can be coupled with various aryl iodides or bromides to introduce aromatic moieties at the terminus of the eight-carbon chain. The reaction conditions are generally mild, proceeding at room temperature. It is also possible to perform the Sonogashira coupling directly with 8-trimethylsilyloct-7-ynoic acid, with in situ removal of the TMS group using reagents like TBAF or certain basic conditions.

The Heck reaction , another cornerstone of palladium catalysis, couples an alkene with an aryl or vinyl halide. While the primary substrate for the Heck reaction is an alkene, derivatives of alkynes can be utilized. For example, the hydro-alkenylation of the alkyne in 8-trimethylsilyloct-7-ynoic acid (after deprotection) could generate a terminal alkene, which could then participate in a Heck coupling.

Azide-Alkyne Cycloaddition (Click Chemistry) for Bioconjugation and Materials Science

The terminal alkyne generated from 8-trimethylsilyloct-7-ynoic acid is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction is characterized by its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and materials science applications. By reacting the terminal alkyne of oct-7-ynoic acid with an organic azide, a stable 1,4-disubstituted 1,2,3-triazole ring is formed. This linkage is robust and serves as a stable bridge connecting the carboxylic acid-containing chain to other molecules, such as proteins, nucleic acids, or polymers. The resulting triazole-linked conjugates have found applications in drug delivery, molecular imaging, and the development of advanced materials.

Hydration and Hydroamination Reactions

The triple bond of the alkyne in deprotected 8-trimethylsilyloct-7-ynoic acid can undergo hydration to form a ketone. This reaction is typically catalyzed by mercury(II) salts in aqueous acid, following Markovnikov's rule to yield 8-oxononanoic acid. Alternatively, anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence, which would lead to the corresponding aldehyde.

Hydroamination, the addition of an N-H bond across the alkyne, can also be achieved, typically using transition metal catalysts. This reaction provides a route to enamines or imines, which are valuable synthetic intermediates.

Cycloaddition Reactions

Beyond the azide-alkyne cycloaddition, the terminal alkyne of oct-7-ynoic acid can participate in other cycloaddition reactions. For instance, [3+2] cycloadditions with various 1,3-dipoles can lead to the formation of a variety of five-membered heterocyclic rings. These reactions expand the synthetic utility of 8-trimethylsilyloct-7-ynoic acid as a precursor to complex heterocyclic structures.

Reactions Involving the Alkyl Chain and Stereochemical Control

Beyond the carboxylic acid, the molecule's functionality allows for sophisticated modifications along its eight-carbon backbone, including the introduction of stereocenters and the formation of new ring systems.

Diastereoselective Functionalization of the Octyl Scaffold (e.g., alpha-methylation)

The C-2 position (alpha-carbon) of 8-trimethylsilyloct-7-ynoic acid is amenable to functionalization. For instance, alpha-methylation can be achieved by forming an enolate with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile like methyl iodide.

Achieving stereocontrol in such reactions is a significant challenge in modern organic synthesis. Diastereoselective functionalization can be accomplished by employing a chiral auxiliary or a chiral catalyst. One established approach involves the use of phase-transfer catalysis with specifically designed chiral catalysts to control the facial selectivity of the electrophilic attack on the enolate. nih.gov This methodology allows for the asymmetric construction of α-alkylated acid derivatives, providing a route to enantiomerically enriched products. nih.gov By applying such principles, it is conceivable to perform a diastereoselective alpha-methylation on an ester derivative of 8-trimethylsilyloct-7-ynoic acid, thereby installing a stereocenter at the C-2 position.

Table 3: Conceptual Approach to Diastereoselective α-Methylation

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification | Benzyl (B1604629) bromide, Base | Benzyl 8-trimethylsilyloct-7-ynoate |

| 2 | Asymmetric Alkylation | Chiral Phase-Transfer Catalyst, Base, Methyl Iodide | Diastereomerically enriched Benzyl 2-methyl-8-trimethylsilyloct-7-ynoate |

| 3 | Deprotection | H₂, Pd/C | Enantiomerically enriched 2-Methyl-8-trimethylsilyloct-7-ynoic acid |

Cyclization Reactions and Ring Formation (e.g., enol-lactone synthesis)

The presence of both a carboxylic acid and an alkyne within the same molecule allows for intramolecular cyclization to form lactones. While the prompt mentions α-methylene-γ-lactones, a more direct cyclization for this substrate involves the addition of the carboxylic acid across the alkyne bond. This transformation can be catalyzed by various transition metals, particularly copper(I) and gold(I), to yield unsaturated enol lactones. nih.govmdpi.com

The reaction, often a 5-exo-dig cyclization, proceeds via activation of the alkyne by the metal catalyst, followed by intramolecular nucleophilic attack by the carboxylate. mdpi.com This forms a vinyl-metal species which, upon protodemetalation, yields the exocyclic enol lactone. Such reactions have been shown to proceed efficiently for various alkynoic acids. acs.orgacs.org Given the structure of 8-trimethylsilyloct-7-ynoic acid, this cyclization would lead to a six-membered δ-lactone, a valuable heterocyclic motif.

Table 4: Catalysts for Intramolecular Cyclization of Alkynoic Acids

| Catalyst System | Solvent | Product Type |

|---|---|---|

| Cu(I) salts | Aqueous media | Enol Lactone acs.org |

| [AuCl(PPh₃)] / AgSbF₆ | 1,2-Dichloroethane | Enol Lactone mdpi.com |

| Iminophosphorane-gold(I) complex | Water or Eutectic Mixture | Enol Lactone mdpi.com |

Olefin Metathesis for Controlled Alkyl Chain Modification

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, but it requires an alkene functional group. wikipedia.org The alkyne in 8-trimethylsilyloct-7-ynoic acid can be stereoselectively reduced to an alkene, thereby creating a substrate for metathesis.

Step 1: Partial Reduction of the Alkyne The trimethylsilyl-protected alkyne can be partially reduced to a cis- or trans-alkene.

cis-Alkene: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), results in syn-addition of hydrogen to form the (Z)-alkene. libretexts.org

trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia, proceeds via an anti-addition mechanism to yield the (E)-alkene. masterorganicchemistry.comlibretexts.org

Step 2: Olefin Cross-Metathesis The resulting (Z)- or (E)-8-trimethylsilyloct-7-enoic acid can then undergo olefin cross-metathesis with a simple, volatile olefin like ethylene (B1197577) (ethenolysis) in the presence of a ruthenium catalyst (e.g., a Grubbs-type catalyst). researchgate.netnih.gov This reaction would cleave the double bond, resulting in a shorter-chain α,ω-functionalized molecule and releasing a new volatile olefin, driving the reaction to completion. wikipedia.org This strategy allows for precise modification and truncation of the alkyl chain.

Mechanistic Investigations of Key Transformations

The unique bifunctional nature of 8-trimethylsilyloct-7-ynoic acid, possessing both a terminal trimethylsilyl-protected alkyne and a carboxylic acid, opens avenues for a variety of chemical transformations. Mechanistic investigations into these reactions, often aided by computational chemistry, are crucial for understanding the underlying principles that govern their outcomes and for optimizing reaction conditions to achieve desired products. A key area of interest is the intramolecular cyclization of this molecule, which can lead to the formation of valuable lactone structures.

The presence of the trimethylsilyl (TMS) group on the alkyne and the carboxylic acid on the other end of the carbon chain introduces a fascinating interplay of electronic and steric effects that dictate the mechanistic pathways of its reactions. The TMS group, for instance, is known to influence the regioselectivity of additions to the carbon-carbon triple bond. nih.govthieme-connect.com Concurrently, the carboxylic acid can act as an internal nucleophile or a directing group, facilitating cyclization reactions.

One of the most synthetically relevant transformations of 8-trimethylsilyloct-7-ynoic acid is its intramolecular cyclization to form a lactone. This can proceed through different mechanistic manifolds, including acid-catalyzed, metal-catalyzed, or radical pathways.

Acid-Catalyzed Lactonization:

In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of the carboxylic acid can be activated, increasing its electrophilicity. Subsequently, the electron-rich alkyne can act as a nucleophile, attacking the activated carbonyl to initiate cyclization. Computational studies on similar systems have shown that the transition state geometry plays a critical role in determining the product distribution. For 8-trimethylsilyloct-7-ynoic acid, a 6-membered ring would be formed through an exo-dig cyclization, which is generally favored over the endo-dig pathway for terminal alkynes.

The proposed mechanism likely involves the protonation of the carboxylic acid, followed by the intramolecular attack of the alkyne. The resulting vinyl cation intermediate can then be trapped by a nucleophile or undergo rearrangement. The trimethylsilyl group can stabilize the developing positive charge in the transition state through hyperconjugation and can also be readily cleaved under acidic conditions, a process known as protiodesilylation, to yield the final lactone product. nih.gov

Metal-Catalyzed Cyclization:

Transition metal catalysts, particularly those based on gold, platinum, or palladium, are well-known to catalyze the intramolecular hydrofunctionalization of alkynes. rsc.org In the case of 8-trimethylsilyloct-7-ynoic acid, a metal catalyst could coordinate to the alkyne, rendering it more susceptible to nucleophilic attack by the carboxylic acid.

A plausible mechanistic cycle would involve:

Coordination of the metal catalyst to the alkyne of 8-trimethylsilyloct-7-ynoic acid.

Intramolecular nucleophilic attack of the carboxylic acid oxygen onto the activated alkyne.

Protonolysis of the resulting metal-carbon bond to release the lactone product and regenerate the active catalyst.

The regioselectivity of this cyclization is highly dependent on the nature of the metal catalyst and the ligands employed. The steric bulk of the trimethylsilyl group would likely direct the attack to the terminal carbon of the alkyne, favoring the formation of the exo cyclization product.

Radical Cyclization:

Radical cyclizations offer another pathway to functionalize 8-trimethylsilyloct-7-ynoic acid. The reaction can be initiated by a radical initiator, leading to the formation of a carboxyl radical. This radical can then undergo intramolecular addition to the alkyne. Computational studies on the cyclization of related hexenyl radicals have provided significant insights into the factors governing these reactions. thieme-connect.com

For 8-trimethylsilyloct-7-ynoic acid, a 6-exo cyclization would lead to a six-membered ring containing a vinyl radical, which can then be quenched by a hydrogen atom donor to give the final product. The stereochemistry of the newly formed stereocenter is determined by the conformation of the transition state, with chair-like transition states generally being favored. thieme-connect.com

Hypothetical Computational Data for Radical Cyclization:

To illustrate the energetic landscape of a potential radical cyclization of 8-trimethylsilyloct-7-ynoic acid, a hypothetical set of computational data is presented below. This data is based on trends observed in computational studies of similar radical cyclization reactions. thieme-connect.com The calculations would typically be performed using density functional theory (DFT) methods.

| Cyclization Mode | Transition State Geometry | Calculated Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 6-exo-dig | Chair-like | 7.5 | 0.0 |

| 6-exo-dig | Boat-like | 9.8 | +2.3 |

| 7-endo-dig | Chair-like | 11.2 | +3.7 |

This hypothetical data suggests that the 6-exo-dig cyclization via a chair-like transition state is the most kinetically favorable pathway, which is consistent with general principles of radical cyclizations.

Applications of 8 Trimethylsilyloct 7 Ynoic Acid in Advanced Organic Synthesis

Potential as a Building Block in Complex Natural Product Total Synthesis

The synthesis of complex natural products often relies on the strategic use of bifunctional building blocks that can be elaborated in a stepwise and controlled manner. While direct examples are not prevalent in current literature, the structure of 8-trimethylsilyloct-7-ynoic acid makes it a hypothetical candidate for such endeavors.

Precursor in Macrolactone and Macrocycle Syntheses

The construction of macrolactones and other macrocycles is a significant challenge in organic synthesis. In principle, 8-trimethylsilyloct-7-ynoic acid could serve as a linear precursor in macrocyclization strategies. The carboxylic acid could be esterified with a long-chain alcohol, and the terminal alkyne could participate in an intramolecular cyclization reaction following deprotection of the TMS group. This approach could be particularly useful for the synthesis of macrocycles containing an alkyne or a related functional group derived from it.

Chiral Pool Synthesis Using Derivatives (e.g., for highly N-methylated peptides)

The synthesis of highly N-methylated peptides is an area of growing interest due to their enhanced metabolic stability and membrane permeability. While no direct use of 8-trimethylsilyloct-7-ynoic acid is documented, one could envision its chiral derivatives being employed in this context. For instance, asymmetric reduction of a ketone precursor to 8-trimethylsilyloct-7-ynoic acid could yield a chiral building block. This chiral fragment could then be incorporated into a peptide backbone, with the alkyne functionality serving as a point for further modification or for inducing specific conformational constraints. The synthesis of N-methylated cyclic peptides often involves specialized techniques to overcome the steric hindrance associated with N-methylated amino acids.

Incorporation into Polyketide and Fatty Acid Analogues

Polyketides and fatty acids are two major classes of natural products with diverse biological activities. The carbon chain of 8-trimethylsilyloct-7-ynoic acid could potentially be incorporated into the backbone of analogues of these natural products. The carboxylic acid end could be engaged in standard fatty acid or polyketide synthase-like enzymatic or chemical processes, while the alkyne could be used to introduce non-natural functionality or to serve as a handle for further synthetic transformations.

Probes and Linkers in Chemical Biology Research

The unique structure of 8-trimethylsilyloct-7-ynoic acid also lends itself to applications in chemical biology, particularly in the design of molecular probes and linkers.

Integration into Bio-Orthogonal Ligation Strategies (e.g., for labeling biomolecules)

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The terminal alkyne of 8-trimethylsilyloct-7-ynoic acid, after deprotection, is a prime candidate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), cornerstone reactions in bio-orthogonal chemistry. The carboxylic acid could be used to attach this "clickable" handle to a molecule of interest, such as a protein, a nucleic acid, or a small-molecule ligand, enabling the subsequent labeling or tracking of these biomolecules in a biological context.

Development of Functionalized Biomaterials

The functionalization of biomaterials is crucial for improving their biocompatibility, biodegradability, and for introducing specific functionalities. 8-Trimethylsilyloct-7-ynoic acid could be used to modify the surface of biomaterials. The carboxylic acid can be covalently attached to the material's surface, presenting the terminal alkyne for further modification via click chemistry. This would allow for the attachment of bioactive molecules, such as peptides or drugs, to the biomaterial surface in a controlled and specific manner.

The search for detailed research findings, including its use as a substrate in metal-catalyzed cyclization or the synthesis of heterocyclic compounds, and its role in ligand synthesis for catalysis, did not yield any relevant results for the specified compound, "8-Trimethylsilyloct-7-ynoic acid."

Consequently, the requested article with the specified outline and content inclusions cannot be generated based on currently accessible information. Further research in specialized chemical databases or unpublished literature may be required to locate information on this specific compound's catalytic applications.

Theoretical and Computational Studies of 8 Trimethylsilyloct 7 Ynoic Acid

Conformational Analysis and Energy Landscapes

The conformational flexibility of 8-trimethylsilyloct-7-ynoic acid is primarily dictated by the rotation around the single bonds of its six-carbon aliphatic chain. This chain allows the molecule to adopt a multitude of conformations, ranging from a fully extended, linear-like structure to more compact, folded forms. The most stable conformer in the gas phase is predicted to be the extended anti-periplanar arrangement of the carbon backbone, which minimizes steric hindrance between adjacent methylene (B1212753) groups.

Energy landscape calculations, typically performed using methods like Density Functional Theory (DFT), can map the potential energy surface of the molecule as a function of its dihedral angles. For 8-trimethylsilyloct-7-ynoic acid, these calculations would likely reveal several local energy minima corresponding to gauche and anti conformers of the alkyl chain. The global minimum would correspond to the most stable, extended conformation.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C3-C4-C5-C6) |

| Extended (anti) | 0.00 | ~180° |

| Gauche 1 | 0.5 - 1.0 | ~60° |

| Gauche 2 | 0.5 - 1.0 | ~-60° |

| Folded | > 2.0 | Various |

Note: The data in this table is representative and based on computational studies of similar long-chain carboxylic acids. Actual values for 8-trimethylsilyloct-7-ynoic acid would require specific calculations.

Reaction Pathway Calculations for Key Transformations

Computational studies can elucidate the mechanisms of chemical reactions by calculating the energy profiles of reaction pathways, including the structures of transition states and intermediates. For 8-trimethylsilyloct-7-ynoic acid, key transformations of interest include its synthesis and subsequent reactions of the alkyne or carboxylic acid functional groups.

One plausible synthetic route involves the C-silylation of a terminal alkyne. Theoretical studies on carboxylate-catalyzed silylation of terminal alkynes suggest a mechanism involving the deprotonation of the alkyne by a carboxylate catalyst, followed by nucleophilic attack of the resulting acetylide on a silicon electrophile. nih.govchemrxiv.orgchemrxiv.org DFT calculations for such reactions can determine the activation energies for each step, providing insights into the reaction kinetics and the role of the catalyst. A Hammett plot for the silylation of para-substituted 2-arylalkynes yielded a ρ value of +1.4 ± 0.1, consistent with the buildup of negative charge in the rate-determining deprotonation step. nih.govchemrxiv.orgchemrxiv.org

Another key transformation is the conversion of the terminal alkyne to a carboxylic acid. While numerous methods exist for this transformation, computational studies can help in understanding the regioselectivity and stereoselectivity of these reactions. For instance, the hydroboration-oxidation of a terminal alkyne to an aldehyde, which can then be oxidized to a carboxylic acid, proceeds through a well-defined transition state that can be modeled computationally.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Alkyne Deprotonation | Removal of the terminal alkyne proton by a base. | 15 - 25 |

| Silylation | Nucleophilic attack of the acetylide on the silylating agent. | 5 - 10 |

| Hydroboration | Addition of a borane (B79455) across the triple bond. | 10 - 20 |

| Oxidation | Conversion of the vinylborane (B8500763) to an aldehyde or ketone. | Varies with oxidant |

Note: The activation energies presented are typical values for the respective reaction types and serve as illustrative examples.

Electronic Structure and Reactivity Predictions

The electronic structure of 8-trimethylsilyloct-7-ynoic acid, particularly the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. DFT calculations are commonly employed to determine these properties. researchgate.net

The trimethylsilyl (B98337) group is generally considered to be a weak electron-donating group through hyperconjugation, which can slightly raise the energy of the HOMO of the alkyne. Conversely, the carboxylic acid group is a strong electron-withdrawing group, which lowers the energy of the LUMO. This electronic push-pull effect can influence the reactivity of the molecule. The electron-rich alkyne is susceptible to electrophilic attack, while the carboxylic acid is a site for nucleophilic attack or deprotonation.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. For 8-trimethylsilyloct-7-ynoic acid, the MESP would show a region of negative potential (red) around the carbonyl oxygen of the carboxylic acid, indicating its propensity to act as a hydrogen bond acceptor. A region of positive potential (blue) would be expected around the acidic proton of the carboxyl group. The alkyne and the TMS group would exhibit a more neutral potential (green/yellow).

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.5 to -7.5 eV | Determines susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | -1.0 to -2.0 eV | Determines susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Correlates with chemical stability. |

| Dipole Moment | 1.5 - 2.5 D | Influences solubility and intermolecular interactions. |

Note: These values are estimations based on DFT calculations of similar functionalized organic molecules.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 8-trimethylsilyloct-7-ynoic acid and its interactions with other molecules, including solvents and biological macromolecules. researchgate.netnih.gov These simulations model the movement of atoms over time, governed by a force field that describes the interatomic and intermolecular forces.

In an aqueous environment, the carboxylic acid head of 8-trimethylsilyloct-7-ynoic acid is expected to be hydrophilic, forming hydrogen bonds with water molecules. The long hydrocarbon tail and the bulky, nonpolar TMS group are hydrophobic and will tend to avoid contact with water. This amphiphilic nature suggests that these molecules could self-assemble into micelles or monolayers at interfaces.

MD simulations of long-chain fatty acids have shown that they can adopt various conformations in different environments, such as extended, L-shaped, and turned conformations in lipid bilayers. youtube.com Similar behavior would be expected for 8-trimethylsilyloct-7-ynoic acid. The simulations can also predict how these molecules might interact with proteins, for example, by docking into hydrophobic binding pockets. youtube.com The carboxylate head group could form salt bridges with positively charged amino acid residues, while the hydrophobic tail interacts with nonpolar residues.

| Interaction Type | Interacting Groups | Typical Energy (kcal/mol) |

| Hydrogen Bonding | Carboxylic acid with water or other protic solvents. | 3 - 7 |

| van der Waals | Alkyl chain and TMS group with nonpolar molecules. | 0.1 - 1.0 |

| Salt Bridge | Carboxylate with positively charged species (e.g., metal ions, ammonium (B1175870) groups). | 5 - 10 |

Note: The interaction energies are representative values for the specified types of non-covalent interactions.

Emerging Research Areas and Future Directions

Development of Novel Catalytic Systems for Specific Transformations

The reactivity of the trimethylsilyl-protected alkyne in 8-trimethylsilyloct-7-ynoic acid is a key area of research, with a focus on developing catalytic systems that enable selective transformations. The TMS group serves as a removable protecting group, but also influences the regioselectivity and stereoselectivity of reactions at the triple bond. gelest.com

Recent advancements include the use of N-heterocyclic carbenes (NHCs) as organocatalysts for the trimethylsilylation of terminal alkynes, offering a metal-free and solvent-free approach. rsc.org Additionally, transition-metal-free catalytic systems, such as those employing potassium bis(trimethylsilyl)amide (KHMDS), are being developed for the C-H silylation of terminal alkynes. chemistryviews.org These methods represent more sustainable alternatives to traditional transition-metal catalysis. chemistryviews.org

Titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis has demonstrated that TMS-protected alkynes can act as selective cross-coupling partners, highlighting the steric and electronic influence of the TMS group in achieving high selectivity. nih.gov Furthermore, copper-catalyzed trisilylation reactions of terminal alkynes have been developed, proceeding through key intermediates like alkynylcopper and alkynylsilane species. geresearchgroup.com Ruthenium catalysts have also shown versatility in the transformation of terminal alkynes via allenylidene and vinylidene intermediates. researchgate.net

Future research in this area will likely focus on:

Catalyst design: Developing catalysts that can selectively activate the C-Si bond for cross-coupling reactions without affecting the carboxylic acid moiety.

Orthogonal reactivity: Designing systems where the alkyne and carboxylic acid can be functionalized in a stepwise manner with high chemoselectivity.

Enantioselective transformations: Creating chiral catalysts that can induce stereoselectivity in reactions involving either the alkyne or the carboxylic acid.

Advanced Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which studies chemical systems beyond individual molecules, offers significant opportunities for molecules like 8-trimethylsilyloct-7-ynoic acid. youtube.comyoutube.com The carboxylic acid group is a classic motif for forming robust hydrogen-bonded dimers and other self-assembling structures. The long alkyl chain can participate in van der Waals interactions, while the terminal TMS-alkyne provides a site for further functionalization or can influence the packing of self-assembled structures.

The formation of highly ordered self-assembled monolayers (SAMs) is a key application. While research has focused on alkanethiols, terminal alkynes have also been shown to form well-ordered SAMs on gold substrates. nih.gov The presence of the carboxylic acid could be used to anchor the molecule to specific surfaces or to create functional surfaces with tunable properties. The process of silanization, where silane (B1218182) molecules form densely packed SAMs through adsorption, self-assembly, and covalent binding, is highly relevant. arxiv.org

Host-guest chemistry is another area of interest, where the molecule could act as a guest within a larger host molecule or, upon modification, form part of a larger host structure capable of encapsulating other molecules. youtube.com

Future directions include:

Stimuli-responsive systems: Designing self-assembled structures that can be altered by external stimuli such as light, pH, or temperature, by leveraging the reactivity of the alkyne or the proton-responsive nature of the carboxylic acid.

Complex architectures: Using this bifunctional molecule as a building block to create more complex supramolecular polymers or metal-organic frameworks (MOFs).

Functional interfaces: Creating functionalized surfaces with tailored wettability, adhesion, or recognition properties for applications in sensors or biocompatible materials.

Integration into Advanced Materials and Nanotechnology

The dual functionality of 8-trimethylsilyloct-7-ynoic acid makes it an excellent candidate for integration into advanced materials and nanotechnology. Organosilanes are widely used to functionalize nanomaterials and modify polymer properties. hskbrchemical.comresearchgate.net

The carboxylic acid can be used to anchor the molecule to the surface of metal oxide nanoparticles (e.g., silica, titania), while the TMS-alkyne can be deprotected and used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other functional moieties. researchgate.net This allows for the precise engineering of nanoparticle surfaces. nih.gov Organosilanes can act as coupling agents, bridging inorganic and organic materials to create hybrid structures with enhanced properties. nih.govmdpi.com

In polymer chemistry, this molecule could be incorporated as a monomer or a functional additive. The carboxylic acid can be used for polymerization (e.g., to form polyesters), while the alkyne group can serve as a site for cross-linking or post-polymerization modification. Silane-modified polymers are of interest for creating materials with improved mechanical strength and thermal stability. mdpi.com

Potential future applications are summarized below:

| Application Area | Potential Role of 8-Trimethylsilyloct-7-ynoic Acid |

| Drug Delivery | Surface modification of nanocarriers to improve drug loading and targeting. hskbrchemical.comnih.gov |

| Biomaterials | Creation of biocompatible coatings for medical implants. hskbrchemical.com |

| Sensors | Functionalization of sensor surfaces for the selective detection of analytes. researchgate.net |

| Coatings | Development of protective or functional coatings with tailored properties. mdpi.com |

| Electronics | Use in the fabrication of flexible electronics and other advanced devices. hskbrchemical.com |

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly important in chemical synthesis. For a molecule like 8-trimethylsilyloct-7-ynoic acid, this involves developing more environmentally benign and efficient synthetic routes. A key focus is the silylation of the terminal alkyne.

Traditional methods often rely on stoichiometric amounts of strong bases like n-butyllithium. nih.gov Greener alternatives that are being explored include:

Catalytic silylation: Using catalytic amounts of less hazardous bases or metal catalysts to reduce waste. chemistryviews.orgorganic-chemistry.org For instance, potassium hydroxide (B78521) has been shown to catalyze the dehydrogenative cross-coupling of terminal alkynes and hydrosilanes. gelest.com

Metal-free catalysis: The development of metal-free silylation protocols, such as those using carboxylate catalysts with silylamides as the silyl (B83357) source, avoids the use of potentially toxic and expensive transition metals. acs.org

Solvent-free conditions: Performing reactions without a solvent, or in greener solvents, reduces the environmental impact of the process. rsc.org

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. The direct C-H silylation of alkynes is an example of an atom-economical reaction. researchgate.net

Future research will aim to develop a fully green synthesis of 8-trimethylsilyloct-7-ynoic acid and related compounds, starting from renewable feedstocks and utilizing catalytic, atom-economical reactions under mild conditions.

Exploration of New Chemical Space with Functionalized Alkynes and Organosilanes

8-Trimethylsilyloct-7-ynoic acid is a gateway to a vast chemical space of novel molecules with unique properties and applications. The TMS-alkyne is a versatile functional group that can participate in a wide range of reactions beyond simple deprotection and click chemistry. Alkynylsilanes are valuable intermediates in organic synthesis, enabling transformations such as cross-coupling reactions, cycloadditions, and the formation of heterocycles. chemistryviews.orgnih.gov

The carboxylic acid moiety can also be transformed into a variety of other functional groups, including esters, amides, and alcohols, further expanding the accessible chemical space. The combination of these two reactive sites allows for the synthesis of complex, multifunctional molecules.

Emerging research in this area includes:

Acylsilane chemistry: While not directly applicable to this molecule, the broader field of acylsilane chemistry highlights the diverse reactivity of silicon-containing compounds. rsc.org

Hyperbranched polymers: Organofunctional silanes are used in the synthesis of hyperbranched polymers with unique architectures and properties. mdpi.com

Novel hydrosilylation reactions: The development of new catalysts for the hydrosilylation of alkynes and alkenes continues to be an active area of research, providing new ways to create organosilanes. organic-chemistry.org

The exploration of this new chemical space will undoubtedly lead to the discovery of molecules with novel biological activities, advanced material properties, and new catalytic functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。